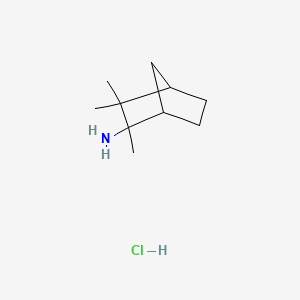
Primaquine-d3 Diphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Primaquine-d3 Diphosphate is a deuterated form of Primaquine Diphosphate, an antimalarial agent. Primaquine is an aminoquinoline compound that is primarily used to prevent the relapse of vivax malaria and ovale malaria. It is also used to prevent the transmission of falciparum malaria . The deuterated form, this compound, is labeled with deuterium, which can be useful in pharmacokinetic studies to track the drug’s metabolism and distribution in the body .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Primaquine-d3 Diphosphate involves the incorporation of deuterium atoms into the Primaquine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to facilitate the incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The production process also includes purification steps such as crystallization and chromatography to remove any impurities .
化学反応の分析
Types of Reactions: Primaquine-d3 Diphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolism and pharmacological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used in reduction reactions.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include various metabolites of this compound, which can be analyzed using techniques like mass spectrometry and chromatography .
科学的研究の応用
Primaquine-d3 Diphosphate has several scientific research applications:
Pharmacokinetic Studies: The deuterated form is used to study the drug’s metabolism and distribution in the body, providing insights into its pharmacokinetic properties.
Malaria Research: It is used in research to understand its efficacy in preventing malaria relapse and transmission.
Drug Development: The compound is used in the development of new antimalarial drugs and in studying drug interactions.
Biological Studies: It is used to investigate the biological pathways and molecular targets involved in its mechanism of action.
作用機序
Primaquine-d3 Diphosphate exerts its effects by interfering with the mitochondrial function of the malaria parasite. It disrupts the parasite’s energy production, leading to its death. The compound may also generate reactive oxygen species that damage the parasite’s cellular components . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect the electron transport chain and DNA of the parasite .
類似化合物との比較
Chloroquine: Another aminoquinoline used to treat malaria.
Mefloquine: A quinoline methanol compound used for malaria treatment and prevention.
Tafenoquine: A newer antimalarial drug with a similar mechanism of action to Primaquine.
Uniqueness: Primaquine-d3 Diphosphate is unique due to its deuterated form, which allows for detailed pharmacokinetic studies. This property makes it valuable in research settings to track the drug’s metabolism and distribution more accurately compared to its non-deuterated counterparts .
特性
CAS番号 |
1318852-20-8 |
|---|---|
分子式 |
C15H21N3O |
分子量 |
262.371 |
IUPAC名 |
4-N-[6-(trideuteriomethoxy)quinolin-8-yl]pentane-1,4-diamine |
InChI |
InChI=1S/C15H21N3O/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14/h4,6,8-11,18H,3,5,7,16H2,1-2H3/i2D3 |
InChIキー |
INDBQLZJXZLFIT-BMSJAHLVSA-N |
SMILES |
CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2 |
同義語 |
N4-(6-Methoxy-8-quinolinyl)-1,4-pentanediamine-d3 Phosphate; 8-[(4-Amino-1-methylbutyl)amino]-6-methoxyquinoline-d3 Phosphate; (+/-)-Primaquine-d3 Phosphate; 6-Methoxy-8-[4-amino-1-_x000B_methylbutylamino]quinoline-d3 Phosphate; NSC 27296-d3; Neo-Quipenyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy](/img/structure/B584218.png)

![2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxylic acid methyl ester](/img/structure/B584230.png)
